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Compound of Interest

Compound Name: (+)-Hydrastine
CAS No.: 29617-43-4
Cat. No.: B119000
Get Quote
. J

Executive Summary

(+)-Hydrastine is a phthalideisoquinoline alkaloid and the unnatural enantiomer of the
abundant plant metabolite (-)-

-hydrastine.[1] While the natural (-)-form is the primary constituent of Goldenseal (Hydrastis
canadensis), the (+)-enantiomer (1S, 9R) exhibits significantly higher pharmacological potency,
specifically as a competitive antagonist at mammalian GABA

receptors (180-fold more potent than its enantiomer). This guide dissects its stereochemical
configuration, spectroscopic signature, and total synthesis.

Chemical Structure & Stereochemistry[2]
Core Skeleton

(+)-Hydrastine belongs to the phthalideisoquinoline class, characterized by a
tetrahydroisoquinoline moiety linked to a phthalide (gamma-lactone) group at the C-1 position.

e |[UPAC Name: (3S)-6,7-dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-
glisoquinolin-5-yl]-2-benzofuran-1(3H)-one
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e Molecular Formula: C

H
NO
[11(2]

e Molecular Weight: 383.40 g/mol [1][2]

Stereochemical Configuration

The molecule possesses two chiral centers at C-1 and C-9.[3] The stereochemical relationship
between these centers defines the diastereomer (erythro vs. threo), while the absolute
configuration defines the enantiomer.

Isomer Common Name Configuration Relationship

Target (+)-Hydrastine (1S, 9R) Unnatural Enantiomer
(-)-

Reference (1R, 99) Natural Enantiomer
-Hydrastine
(-)-

Epimer (1R, 9R) Diastereomer (Threo)
-Hydrastine
(+)-

Epimer (1S, 9S) Diastereomer (Threo)
-Hydrastine

Note: The terms
and

in this class typically refer to the relative stereochemistry. The

-series (including our target) possesses an erythro relationship between H-1 and H-9.

Conformational Analysis
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In solution, (+)-Hydrastine adopts a specific conformation dictated by the steric hindrance
between the phthalide and isoquinoline ring systems.

¢ Ring Fusion: The B/C ring junction is cis-fused.

o Dihedral Angle: The C1-C9 bond allows rotation, but the molecule prefers a gauche
conformation, which is observable via NMR coupling constants.

Hydrastine Stereoisomers

(Phthalideisoquinoline Core)

Stereoselectivity

Beta-Series (Erythro) Alpha-Series (Threo)
C1-C9 Relative: Erythro C1-C9 Relative: Threo

Enantiomer A \Enantiomer B

(+)-Hydrastine (-)-Beta-Hydrastine
(1S, 9R) (IR, 9S)
Target: Potent GABA Antagonist Natural Product

Click to download full resolution via product page

Figure 1: Stereochemical relationships within the Hydrastine family. The target molecule is the
(1S, 9R) enantiomer.

Spectroscopic Characterization

Since (+)-Hydrastine is the enantiomer of the natural product, its scalar NMR data (in achiral
solvents) is identical to (-)-

-hydrastine. The distinguishing feature is the sign of optical rotation.

Proton NMR ( H NMR) Data

Solvent: CDCI
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, 500 MHz
Chemical Shift Coupling
Position ( Multiplicity L Assignment
» Ppm) , Hz)
H-1 5.52 Doublet (d) Phthalide
- : ouble
Hz methine
H-9 405 Doublet (d) Isoquinoline
- : ouble
Hz methine
N-CH 2.56 Singlet (s) - N-Methyl group
Methoxy groups
OCH 3.84,3.98 Singlets (s) ; y grotp
(x2)
OCH
5.92 Singlet (s) - Methylenedioxy
@)
Ar-H 6.50 - 7.10 Multiplets - Aromatic protons

Key Diagnostic Signal: The coupling constant

Hz is characteristic of the

-isomer (erythro). The

-isomer typically displays a smaller coupling constant (
Hz) or distinct shifts due to the threo conformation.

Physical Properties[1][6]

e Melting Point: 132 °C[1][2][4]
 Optical Rotation

: +68° (c=1.0, CHCI

) [Note: The natural (-) enantiomer is -68°]
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» Solubility: Soluble in chloroform, acetone, and benzene; insoluble in water.

Total Synthesis Protocol (Falck Method)

Because (+)-Hydrastine is not the major natural product, it is best accessed via total synthesis
or resolution of a racemic mixture. The Falck Synthesis (1981) is a definitive pathway utilizing
an intramolecular Passerini reaction to construct the congested C1-C9 bond.

Synthetic Pathway Overview

Passerini Rxn
+ Opianic Acid)

Phenylbromide | Li-CH2-NC
Derivative Intermediate N-Methylation

Lactonic Amide Bischler-Napieralski Stereoselective & Resolution (ydrastine
Opianic Acid (Key Intermediate) Cyclization (POCI3) Hydrogenation (PtO2) Y
(Aldehyde)

Click to download full resolution via product page

Figure 2: Total synthesis pathway via intramolecular Passerini reaction.

Detailed Protocol: Intramolecular Passerini Reaction

This step forms the critical lactone ring and establishes the carbon skeleton.
Reagents:

e Lithium methylisocyanide[2]

» Opianic acid (3,4-dimethoxy-2-formylbenzoic acid)[1]

» 3,4-methylenedioxyphenethyl bromide derivative[1]

Step-by-Step Methodology:

» |socyanide Formation: Treat the phenethyl bromide precursor with lithium methylisocyanide
in THF at -78°C to generate the corresponding isocyanide.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b119000/docs?utm_src=pdf-body#technical-guide-chemical-structure-and-stereochemistry-of-hydrastine
https://www.benchchem.com/product/b119000/docs?utm_src=pdf-body-img#technical-guide-chemical-structure-and-stereochemistry-of-hydrastine
https://en.wikipedia.org/wiki/Hydrastine
https://grokipedia.com/page/hydrastine
https://grokipedia.com/page/hydrastine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119000?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Passerini Condensation: Add Opianic acid (1.0 eq) to the isocyanide solution. The reaction
proceeds via an

-addition of the isocyanide carbon to the aldehyde of opianic acid, followed by acyl
rearrangement.

» Conditions: Stir at room temperature for 24 hours under inert atmosphere (Argon).
e Workup: Quench with saturated NH

Cl. Extract with CH
Cl
(3x). Wash combined organics with brine, dry over Na

SO

 Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient) yields the
lactonic amide.

e Cyclization: The lactonic amide is dehydrated using POCI

in refluxing acetonitrile to close the isoquinoline ring (Bischler-Napieralski reaction), yielding
the iminium salt.

o Stereoselective Reduction: Hydrogenation of the iminium salt using PtO
(Adams' catalyst) in MeOH provides the tetrahydroisoquinoline.
o Note: This produces the racemic (
)_
-hydrastine.[5]

o Chiral Resolution: To obtain pure (+)-Hydrastine, resolve the racemate using (+)-tartaric acid
crystallization. The (+)-isomer tartrate salt crystallizes out preferentially in specific solvent
systems (typically MeOH/Acetone).
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Pharmacological Mechanism of Action[9]

(+)-Hydrastine is a potent neurotoxin and convulsant, acting as a competitive antagonist at the
GABA

receptor.[1][2][3]
o Target: GABA

Receptor (Chloride channel complex).

¢ Site: Bicuculline-sensitive site on the

-subunit.

e Mechanism: It sterically blocks the binding of the inhibitory neurotransmitter GABA (gamma-
aminobutyric acid). This prevents the opening of Cl

channels, inhibiting hyperpolarization and leading to neuronal hyperexcitability.

e Potency: The (1S, 9R) configuration allows for optimal binding affinity, making it ~180x more
potent than the natural (1R, 9S) enantiomer.
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Figure 3: Mechanism of Action for (+)-Hydrastine at the GABAergic synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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